Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2
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Overview
Description
Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is a synthetic peptide composed of the amino acids acetyl-cysteine, histidine, alanine, DL-valine, and DL-cysteine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of cysteine residues in the peptide sequence allows for unique chemical reactivity and biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized protocols are employed to increase efficiency and yield. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Maleimides and alkyl halides are often used for thiol substitution reactions.
Major Products
Disulfide bonds: Formed through oxidation of thiol groups.
Thioethers: Result from substitution reactions involving thiol groups.
Scientific Research Applications
Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and cysteine reactivity.
Biology: Investigated for its role in protein folding and stability due to disulfide bond formation.
Medicine: Potential therapeutic applications in drug delivery and as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based materials and hydrogels.
Mechanism of Action
The biological activity of Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is largely attributed to the presence of cysteine residues. These residues can form disulfide bonds, which are crucial for protein structure and function. The peptide can interact with cellular proteins and enzymes, influencing various biochemical pathways. The thiol groups in cysteine can also act as nucleophiles, participating in redox reactions and modulating cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Ac-Phe-Lys: Another synthetic peptide with different amino acid composition.
N-acetylcysteine (NAC): A simpler compound with a single cysteine residue, commonly used as a mucolytic agent and antioxidant.
Uniqueness
Ac-Cys(1)-His-Ala-DL-Val-DL-Cys(1)-NH2 is unique due to its specific sequence and the presence of two cysteine residues, which allow for the formation of intramolecular disulfide bonds. This structural feature can significantly impact the peptide’s stability and biological activity compared to simpler peptides like NAC .
Properties
IUPAC Name |
(10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15?,16-,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-XDKAFHOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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